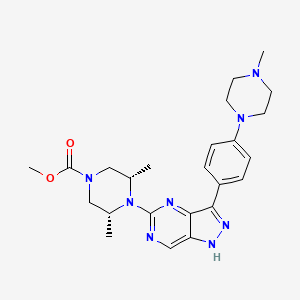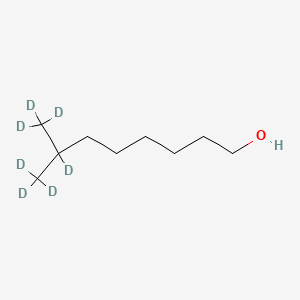
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 7-Methyl-1-octanol, where specific hydrogen atoms are replaced with deuterium. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol typically involves the deuteration of 7-Methyl-1-octanol. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions, where the compound is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound often involves large-scale catalytic exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterium gas safely. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are alkanes or other reduced forms.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or ethers.
Scientific Research Applications
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling is beneficial.
Mechanism of Action
The mechanism of action of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol involves the incorporation of deuterium atoms, which can alter the compound’s physical and chemical properties. Deuterium substitution can affect the compound’s metabolic stability, reducing the rate of metabolic degradation. This can lead to prolonged activity and altered pharmacokinetic profiles. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1-octanol: The non-deuterated form of the compound.
Isononyl Alcohol: Another name for 7-Methyl-1-octanol.
Deuterium-labeled Alcohols: Other alcohols with deuterium substitution.
Uniqueness
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is unique due to its specific deuterium labeling pattern, which provides distinct advantages in scientific research. The presence of deuterium atoms can significantly alter the compound’s properties, making it a valuable tool in various studies. Its uniqueness lies in its ability to provide insights into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C9H20O |
|---|---|
Molecular Weight |
151.30 g/mol |
IUPAC Name |
7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octan-1-ol |
InChI |
InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3/i1D3,2D3,9D |
InChI Key |
QDTDKYHPHANITQ-SCENNGIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCO)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


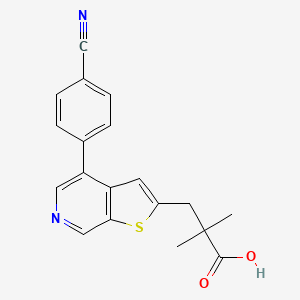
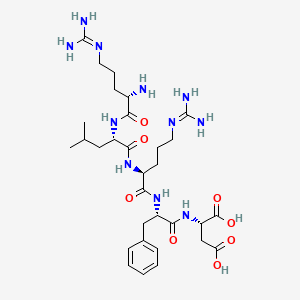
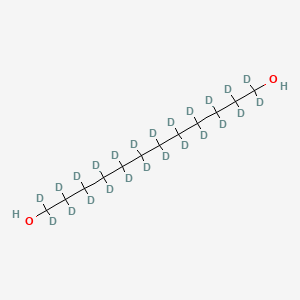
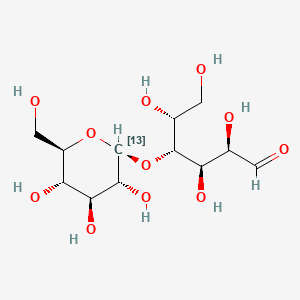
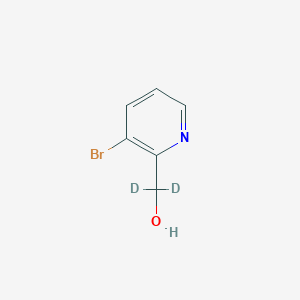
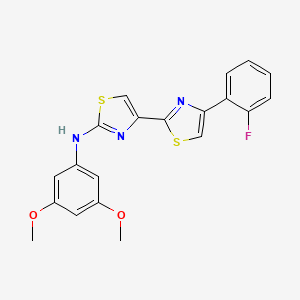
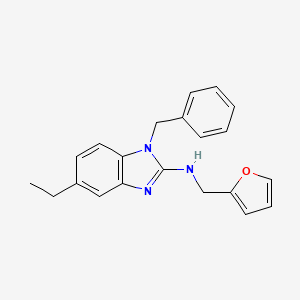
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)





